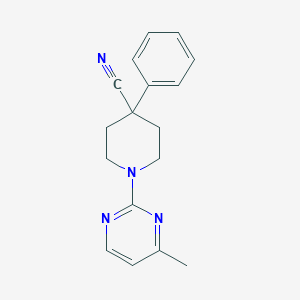![molecular formula C16H19N7O B12247152 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12247152.png)
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopropyl group, an oxadiazole ring, a pyrazolopyrimidine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions . The pyrazolopyrimidine moiety can be synthesized via cyclization reactions involving appropriate precursors . The final step often involves coupling the oxadiazole and pyrazolopyrimidine intermediates with a piperidine derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 4-(5-cyclopentyl-1,3,4-oxadiazol-2-yl)piperidine
- 5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one
Uniqueness
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N7O |
|---|---|
Molecular Weight |
325.37 g/mol |
IUPAC Name |
2-cyclopropyl-5-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H19N7O/c1-22-13-12(8-19-22)14(18-9-17-13)23-6-4-11(5-7-23)16-21-20-15(24-16)10-2-3-10/h8-11H,2-7H2,1H3 |
InChI Key |
RRXOFRKUTMFAJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)C4=NN=C(O4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12247074.png)
![N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12247082.png)
![6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12247088.png)
![9-cyclopropyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-9H-purine](/img/structure/B12247101.png)
![N-(2,5-difluorophenyl)-4-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide](/img/structure/B12247102.png)
![4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B12247106.png)


![3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(3-fluorophenyl)pyridazine](/img/structure/B12247121.png)
![2-[(4-methylphthalazin-1-yl)sulfanyl]-N-propylacetamide](/img/structure/B12247123.png)
![9-(2-methoxyethyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-9H-purine](/img/structure/B12247129.png)

![4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine](/img/structure/B12247137.png)
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12247149.png)
